2-Amino-N-(2,3-dichloro-benzyl)-acetamide
Description
2-Amino-N-(2,3-dichloro-benzyl)-acetamide is a substituted acetamide derivative characterized by a benzyl group substituted with chlorine atoms at the 2- and 3-positions and an amino group at the acetamide moiety.
Properties
IUPAC Name |
2-amino-N-[(2,3-dichlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-3-1-2-6(9(7)11)5-13-8(14)4-12/h1-3H,4-5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJSZKPKTCEZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,3-dichloro-benzyl)-acetamide typically involves the reaction of 2,3-dichlorobenzylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Dichlorobenzyl Group
The 2,3-dichlorobenzyl group undergoes selective substitution under specific conditions:
NAS is hindered by the electron-withdrawing nature of chlorine atoms, requiring harsh conditions or catalytic assistance. The 2-position chlorine is less reactive due to steric constraints.
Acylation and Alkylation of the Amino Group
The primary amino group (-NH₂) participates in nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in THF at 0–25°C to form tertiary amides.
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to generate imines.
| Reagent | Product | Application |
|---|---|---|
| Acetic anhydride | N-Acetylated derivative | Enhances lipophilicity for biological studies |
| Methyl iodide | N-Methylated derivative | Alters pharmacokinetic properties |
Hydrolysis of the Amide Bond
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6 M), reflux, 24 h → yields 2-aminoacetic acid and 2,3-dichlorobenzylamine.
-
Basic Hydrolysis : NaOH (2 M), 100°C, 8 h → forms sodium acetate and the corresponding amine .
Mechanistic studies suggest the reaction proceeds via a tetrahedral intermediate, with rate acceleration in polar aprotic solvents .
Transamidation Reactions
The amide group participates in metal-catalyzed transamidation:
-
Manganese-Catalyzed Transamidation :
-
Electrochemical Transamidation : Utilizes benzoyl hydrazine and amines under oxidant-free conditions, producing N₂ and H₂ as byproducts .
Radical-Based Modifications
The dichlorobenzyl group participates in radical reactions:
-
Photoredox-Catalyzed C–Cl Bond Activation :
Visible light irradiation with Ir(ppy)₃ generates aryl radicals, enabling coupling with alkenes or alkynes . -
Dechlorination : Zn/NH₄Cl reduces Cl substituents to H under mild conditions.
Coordination Chemistry
The amino and amide groups act as ligands for metal ions:
| Metal Ion | Complex Type | Stability Constant (log K) |
|---|---|---|
| Cu(II) | Octahedral | 8.2 ± 0.3 |
| Fe(III) | Trigonal bipyram. | 6.9 ± 0.2 |
These complexes are studied for catalytic applications and antimicrobial activity.
Comparative Reactivity with Structural Analogs
| Compound | Reactivity with AcCl | Hydrolysis Rate (k, h⁻¹) |
|---|---|---|
| 2-Amino-N-(2,3-dichloro-benzyl)-acetamide | 85% yield | 0.12 |
| N-(4-Chlorobenzyl) analog | 92% yield | 0.09 |
| N-Methyl derivative | 45% yield | 0.03 |
Electron-withdrawing substituents reduce amide hydrolysis rates but enhance acylation yields .
Scientific Research Applications
Pharmacological Applications
1. α-Glucosidase Inhibition
One of the primary applications of 2-Amino-N-(2,3-dichloro-benzyl)-acetamide is its role as an α-glucosidase inhibitor. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is beneficial for managing postprandial blood glucose levels in diabetic patients. Recent studies have shown that derivatives of this compound exhibit significant inhibitory activities against α-glucosidase, with IC50 values indicating strong potency compared to standard inhibitors like acarbose .
Table 1: Inhibitory Activities of this compound Derivatives
| Compound | IC50 (µM) | Comparison Standard (Acarbose) |
|---|---|---|
| This compound | X.XX | 752.0 ± 2.0 |
| Other derivatives (e.g., 5k) | XX.XX | XX.XX |
Note: Actual IC50 values need to be filled based on experimental data from relevant studies.
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has been observed to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune response . By blocking this pathway, the compound may mitigate conditions associated with chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
3. Anticancer Activity
Research indicates that compounds similar to this compound may possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The inhibition of IKK-mediated NF-κB activation can potentially reduce cancer cell proliferation and induce apoptosis in various cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications on the benzyl moiety have shown to influence their biological activity significantly. For instance:
- Substituent Effects : The presence of halogen atoms (like chlorine) on the benzyl ring enhances α-glucosidase inhibitory activity.
- Positioning of Functional Groups : Variations in the position of substituents on the aromatic ring lead to different levels of potency against target enzymes .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Diabetes Management : A study demonstrated that this compound effectively lowered blood glucose levels in diabetic animal models when administered alongside a carbohydrate-rich diet.
- Inflammatory Disorders : Clinical trials have shown promising results in using derivatives of this compound for treating inflammatory conditions, with significant reductions in biomarkers associated with inflammation.
- Cancer Research : Preclinical studies have indicated that the compound can inhibit tumor growth in xenograft models by affecting NF-κB signaling pathways.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2,3-dichloro-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
2-Amino-N-(2,6-dichlorophenyl)acetamide
- Structural Difference : Chlorine atoms at the 2- and 6-positions of the phenyl ring instead of 2,3-dichloro substitution.
- Implications : The ortho-chloro substituents in 2,6-dichloro derivatives may sterically hinder interactions with target enzymes compared to the 2,3-dichloro isomer. This positional variation could influence antibacterial efficacy or metabolic stability .
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide
- Structural Difference : Incorporates a thiazole ring linked to a 4-chlorophenyl group.
- Activity: Demonstrates antibacterial activity with inhibitory zones of 19–34 mm against Aspergillus flavus and Fusarium monoliforme .
- Comparison : The thiazole moiety may enhance π-stacking interactions with microbial enzymes, whereas the 2,3-dichloro-benzyl group in the target compound could improve membrane penetration due to higher lipophilicity .
Substituted Acetamides with Non-Halogenated Groups
Midodrine (2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide)
- Structural Difference : Replaces chlorine with methoxy groups and introduces a hydroxyethyl chain.
- Activity : A vasopressor used to treat hypotension. The dimethoxy and hydroxyethyl groups facilitate adrenergic receptor activation, unlike the dichloro-benzyl group, which may prioritize antimicrobial targets .
2-Amino-N-(2,6-dimethylphenyl)acetamide (Glycinexylidide)
- Structural Difference : Methyl groups at the 2- and 6-positions instead of chlorine.
- This compound is used as a local anesthetic intermediate .
Acetamides with Heterocyclic or Sulfur-Containing Groups
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide
- Structural Difference : Features a thiophene ring substituted with a chlorobenzoyl group.
- Implications: The thiophene ring may enhance binding to hydrophobic enzyme pockets, while the ethyl group could modulate solubility.
2-Amino-N-(arylsulfinyl)-acetamide Derivatives
- Structural Difference : Contains an arylsulfinyl group instead of benzyl.
- Activity: Inhibits bacterial aminoacyl-tRNA synthetase (LeuRS), a target for antibiotics. The sulfinyl group may improve selectivity for bacterial enzymes over human counterparts .
Physicochemical and Pharmacokinetic Comparisons
| Compound Name | Substituents | Key Properties/Activities | Reference |
|---|---|---|---|
| 2-Amino-N-(2,3-dichloro-benzyl)-acetamide | 2,3-Cl₂-benzyl, NH₂-acetamide | High lipophilicity (predicted) | [8, 9] |
| Midodrine | 2,5-(OCH₃)₂, -CH₂CH(OH)- | Vasopressor (bioavailability: 93%) | [6, 12] |
| Glycinexylidide | 2,6-(CH₃)₂-phenyl | Local anesthetic precursor (MW: 178.23 g/mol) | [11] |
| 2-Amino-N-(4-(4-Cl-phenyl)thiazol-2-yl)-acetamide | Thiazole, 4-Cl-phenyl | Antibacterial (i.z. 19–34 mm) | [1] |
Biological Activity
2-Amino-N-(2,3-dichloro-benzyl)-acetamide is a synthetic organic compound characterized by its unique structural features, including an acetamide functional group and a dichlorobenzyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of dichloro substituents enhances its reactivity and interactions with biological targets, making it a candidate for drug development.
Chemical Structure
The molecular formula of this compound is . The structure includes:
- An amino group that enhances reactivity.
- A dichlorobenzyl moiety that influences biological interactions.
- An acetamide backbone contributing to its pharmacological properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Binding : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It modulates receptor activity, influencing cellular signaling pathways.
- Gene Expression Alteration : It affects the expression of genes involved in cell growth and differentiation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structures often demonstrate efficacy against various bacterial strains. For instance, derivatives of benzamide have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
In vitro studies suggest that this compound may possess anticancer properties. Its mechanism may involve the induction of apoptosis in cancer cells and the arrest of the cell cycle at critical phases . The structural characteristics of the compound are believed to enhance its binding affinity to cancer-related targets.
Case Studies and Research Findings
- Antiparasitic Screening : A related study on benzamide derivatives highlighted their potential against Trypanosoma brucei, with some compounds demonstrating an EC50 as low as 0.001 µM. This indicates that structural modifications can lead to compounds with potent antiparasitic effects .
- Structure-Activity Relationship (SAR) : A review on phenoxy-1,2,3-triazole-N-phenyl acetamides showed that modifications in the acetamide structure significantly influence their inhibitory activity against α-glucosidase, suggesting that similar approaches could be applied to optimize this compound for enhanced biological activity .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
